REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[C:7]([O:9][CH3:10])=[O:8]>[Pd].C(OC)(=O)C>[NH:1]1[CH2:6][CH2:5][NH:4][CH:3]=[C:2]1[C:7]([O:9][CH3:10])=[O:8]
|
Name
|
|
Quantity
|
7.8 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=NC=C1)C(=O)OC
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Name
|
|
Quantity
|
1.5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
|
C(C)(=O)OC
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Type
|
CUSTOM
|
Details
|
a hydrogen pressure of 10 bar, with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The autoclave was flushed twice with nitrogen and twice with hydrogen
|
Type
|
ADDITION
|
Details
|
the gas being introduced under a pressure of up to 8 bar
|
Type
|
CUSTOM
|
Details
|
The autoclave was then flushed with nitrogen
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered on a suction
|
Type
|
FILTRATION
|
Details
|
filter (0.45 μm pore width)
|
Type
|
WASH
|
Details
|
the catalyst was washed with methyl acetate
|
Reaction Time |
9 h |
Name
|
|
Type
|
product
|
Smiles
|
N1C(=CNCC1)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |